molecular formula C7H6N2O2 B1601107 5-Aminobenzo[d]isoxazol-3(2H)-one CAS No. 73498-28-9

5-Aminobenzo[d]isoxazol-3(2H)-one

Cat. No. B1601107
CAS RN: 73498-28-9
M. Wt: 150.13 g/mol
InChI Key: JHZLNIKHHDHXPQ-UHFFFAOYSA-N
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Description

5-Aminobenzo[d]isoxazol-3(2H)-one is a chemical compound with the CAS Number: 73498-28-9 . It has a molecular weight of 150.14 and its IUPAC name is 5-amino-1,2-benzisoxazol-3(2H)-one .


Molecular Structure Analysis

The InChI code for 5-Aminobenzo[d]isoxazol-3(2H)-one is 1S/C7H6N2O2/c8-4-1-2-6-5(3-4)7(10)9-11-6/h1-3H,8H2,(H,9,10) .


Physical And Chemical Properties Analysis

5-Aminobenzo[d]isoxazol-3(2H)-one is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : “5-Aminobenzo[d]isoxazol-3(2H)-one” is used as a building block in biochemical research .
    • Method of Application : This compound is used in various chemical reactions as a reagent. The specific procedures and parameters would depend on the particular reaction being carried out .
    • Results or Outcomes : The outcomes of these reactions would vary depending on the specific reaction conditions and the other reagents used .
  • Scientific Field: Medicinal Chemistry

    • Application : “5-Aminobenzo[d]isoxazol-3(2H)-one” is involved in the synthesis of 2,4,5-Substituted Pyrimidine Derivatives .
    • Method of Application : The compound undergoes I2-DMSO mediated transannulation, which is a type of chemical reaction that rearranges the structure of the molecule .
    • Results or Outcomes : The reaction results in the formation of 2,4,5-Substituted Pyrimidine Derivatives .
  • Scientific Field: Organic Chemistry

    • Application : “5-Aminobenzo[d]isoxazol-3(2H)-one” is used in the synthesis of axially chiral tetrasubstituted α-amino allenoates .
    • Method of Application : The compound undergoes organocatalytic regio-, diastereo- and enantioselective γ-additions .
    • Results or Outcomes : The reaction results in the formation of axially chiral tetrasubstituted α-amino allenoates .
  • Scientific Field: Pharmaceutical Chemistry

    • Application : “5-Aminobenzo[d]isoxazol-3(2H)-one” is used in the design and synthesis of amide derivatives of thiazole-indole-isoxazoles as anticancer agents .
    • Method of Application : A new series of amide derivatives of thiazole-indole-isoxazole has been designed and developed .
    • Results or Outcomes : Preliminary assessment for their cytotoxic activities against human cancer cell lines such as breast cancer (MCF-7), lung cancer (A549) and prostate cancer (PC3&DU-145) by using MTT assay showed moderate cytotoxic activity .
  • Scientific Field: Organic Chemistry

    • Application : “5-Aminobenzo[d]isoxazol-3(2H)-one” is used in the synthesis of axially chiral tetrasubstituted α-amino allenoates .
    • Method of Application : The compound undergoes organocatalytic regio-, diastereo- and enantioselective γ-additions .
    • Results or Outcomes : The reaction results in the formation of axially chiral tetrasubstituted α-amino allenoates .
  • Scientific Field: Medicinal Chemistry

    • Application : Isoxazolyl group, which “5-Aminobenzo[d]isoxazol-3(2H)-one” is a part of, is found in many beta-lactamase-resistant antibiotics, such as cloxacillin, dicloxacillin and flucloxacillin .
    • Method of Application : The specific procedures and parameters would depend on the particular reaction being carried out .
    • Results or Outcomes : The outcomes of these reactions would vary depending on the specific reaction conditions and the other reagents used .
  • Scientific Field: Organic Chemistry

    • Application : “5-Aminobenzo[d]isoxazol-3(2H)-one” is used in the synthesis of axially chiral tetrasubstituted α-amino allenoates .
    • Method of Application : The compound undergoes organocatalytic regio-, diastereo- and enantioselective γ-additions .
    • Results or Outcomes : The reaction results in the formation of axially chiral tetrasubstituted α-amino allenoates .
  • Scientific Field: Pharmaceutical Chemistry

    • Application : “5-Aminobenzo[d]isoxazol-3(2H)-one” is used in the design and synthesis of amide derivatives of thiazole-indole-isoxazoles as anticancer agents .
    • Method of Application : A new series of amide derivatives of thiazole-indole-isoxazole has been designed and developed .
    • Results or Outcomes : Preliminary assessment for their cytotoxic activities against human cancer cell lines such as breast cancer (MCF-7), lung cancer (A549) and prostate cancer (PC3&DU-145) by using MTT assay showed moderate cytotoxic activity .
  • Scientific Field: Medicinal Chemistry

    • Application : Isoxazolyl group, which “5-Aminobenzo[d]isoxazol-3(2H)-one” is a part of, is found in many beta-lactamase-resistant antibiotics, such as cloxacillin, dicloxacillin and flucloxacillin .
    • Method of Application : The specific procedures and parameters would depend on the particular reaction being carried out .
    • Results or Outcomes : The outcomes of these reactions would vary depending on the specific reaction conditions and the other reagents used .

Safety And Hazards

The compound is associated with several hazard statements including H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

5-amino-1,2-benzoxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c8-4-1-2-6-5(3-4)7(10)9-11-6/h1-3H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZLNIKHHDHXPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70503619
Record name 5-Amino-1,2-benzoxazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminobenzo[d]isoxazol-3(2H)-one

CAS RN

73498-28-9
Record name 5-Amino-1,2-benzoxazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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